molecular formula C12H10O4 B13833984 8-Acetyl-4-methyl umbelliferone

8-Acetyl-4-methyl umbelliferone

Cat. No.: B13833984
M. Wt: 218.20 g/mol
InChI Key: XGWKFCJKTXZLOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl umbelliferone typically involves the Pechmann condensation reaction. This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid, such as concentrated sulfuric acid . The reaction conditions usually require refluxing the mixture to facilitate the formation of the coumarin ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-4-methyl umbelliferone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Acetyl-4-methyl umbelliferone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl umbelliferone involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Acetyl-4-methyl umbelliferone stands out due to its unique acetyl group, which enhances its chemical reactivity and potential for forming various derivatives. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

7-hydroxy-8-(2-oxopropyl)chromen-2-one

InChI

InChI=1S/C12H10O4/c1-7(13)6-9-10(14)4-2-8-3-5-11(15)16-12(8)9/h2-5,14H,6H2,1H3

InChI Key

XGWKFCJKTXZLOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC2=C1OC(=O)C=C2)O

Origin of Product

United States

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